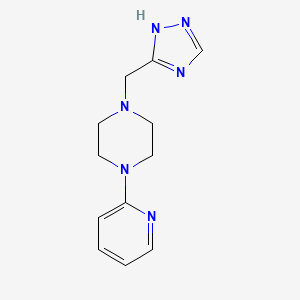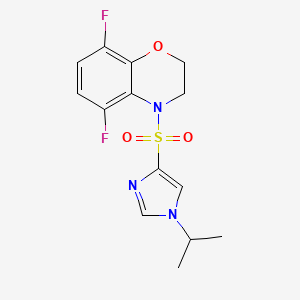
1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine is a heterocyclic compound that features a piperazine ring substituted with pyridine and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via nucleophilic substitution reactions using pyridine derivatives.
Attachment of the Triazole Group: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridine and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, and anticancer activities.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-pyridin-2-yl-4-(1H-1,2,3-triazol-5-ylmethyl)piperazine: Similar structure but with a different triazole ring.
1-pyridin-2-yl-4-(1H-1,2,4-triazol-3-ylmethyl)piperazine: Similar structure but with a different substitution pattern on the triazole ring.
Uniqueness
1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyridine and triazole rings provides a versatile scaffold for further functionalization and optimization in drug design and materials science.
Properties
IUPAC Name |
1-pyridin-2-yl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-2-4-13-12(3-1)18-7-5-17(6-8-18)9-11-14-10-15-16-11/h1-4,10H,5-9H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFVNBRWIWAARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC=NN2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4,5-dimethoxyphenyl)-3-[2-(dimethylamino)-2-oxoethyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B6979076.png)
![Methyl 2-[1-[(5-methyl-1,2-thiazole-3-carbonyl)amino]cyclopropyl]acetate](/img/structure/B6979088.png)

![3-Hydroxy-1-[[3-(5-phenoxypyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl]azepan-2-one](/img/structure/B6979094.png)
![(2S,3aS,7aS)-N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxamide](/img/structure/B6979097.png)
![1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid](/img/structure/B6979100.png)
![(2S,3aS,7aS)-2-phenyl-N-[1-(1,3,5-trimethylpyrazol-4-yl)propan-2-yl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxamide](/img/structure/B6979101.png)
![(2S,3aS,7aS)-N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxamide](/img/structure/B6979106.png)
![4-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B6979123.png)
![2-[4-(1H-1,2,4-triazol-5-ylmethyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6979129.png)
![2-[1-[(2-Fluoro-3-methoxyphenyl)methylamino]ethyl]-4-methoxyphenol](/img/structure/B6979141.png)
